
4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide is a derivative of the benzothiazine class, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the synthesis, structure, and properties of closely related benzothiazine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves the reaction of suitable precursors such as o-aminothiophenol or o-aminophenol with various acrylates or carbonyl compounds. For instance, the first paper discusses the synthesis of a series of benzothiazine carboxamides, which are structurally related to the compound of interest . These syntheses often involve multiple steps, including the formation of the benzothiazine core followed by functionalization at the carboxyl group. The methods described could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, which can be further modified with various substituents. The second paper provides an in-depth analysis of the molecular structure of a potent anti-HIV agent, which is a benzothiazine derivative, using X-ray crystallography and density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
Benzothiazine derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers do not directly address the chemical reactivity of the specific compound , but they do provide examples of reactions involving similar structures. For example, the third paper describes the preparation of benzothiazinones and benzoxazinones from alkyl 3-nitroacrylates . These reactions typically involve nucleophilic attack and cyclization steps. By understanding these reaction mechanisms, one can predict the chemical behavior of the compound of interest under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide, they do offer insights into the properties of related compounds. For example, the first paper mentions that compounds with a free carboxyl group exhibit potential as diuretics, while carbamide derivatives show promise as analgesics . These biological activities suggest that the compound of interest may also possess significant pharmacological properties. Additionally, the second paper's discussion of electronic properties, such as HOMO and LUMO coefficients, can be used to infer the reactivity and stability of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Kolyamshin et al. (2021) describes the synthesis of related nitrophenyl-dioxane derivatives, highlighting methods that could potentially be applied to similar compounds like 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide (Kolyamshin et al., 2021).
- In research by Dias et al. (2015), the synthesis and characterization of new nitroaromatic compounds were reported, which may provide insights into the structural and spectroscopic properties of similar benzamide derivatives (Dias et al., 2015).
Biological Activity and Potential Applications
- Nomura et al. (1999) explored derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide for antidiabetic properties, suggesting that related structures could have similar biological activity (Nomura et al., 1999).
- A study by Yoshida et al. (2005) on benzothiazole derivatives indicates potential anticancer properties, which might be relevant for the studied compound (Yoshida et al., 2005).
- Ravinaik et al. (2021) synthesized benzamides with anticancer activity, suggesting possible therapeutic applications for similar compounds (Ravinaik et al., 2021).
- Thakal et al. (2020) investigated the antidiabetic potential of benzamide derivatives, providing insights into the possible uses of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide in this area (Thakal et al., 2020).
Antimicrobial Activity
- Ahmad et al. (2011) synthesized benzothiazine derivatives with antimicrobial properties, hinting at potential antimicrobial applications for related compounds (Ahmad et al., 2011).
- Khatiwora et al. (2013) worked on benzamide complexes exhibiting antibacterial activity, which may be relevant for the compound (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-4-7-16(21(23)24)12-17(13)19-18(22)14-5-8-15(9-6-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFLMHPUKSHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)
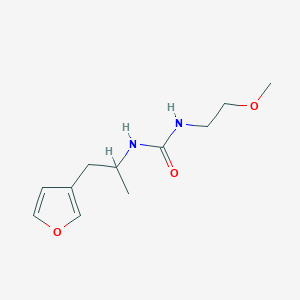
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)
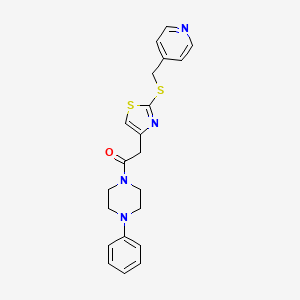

![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)

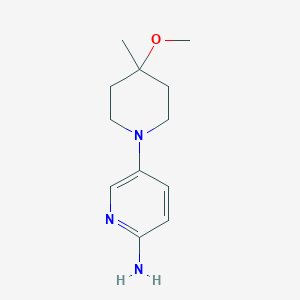
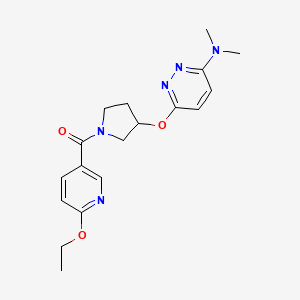
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)
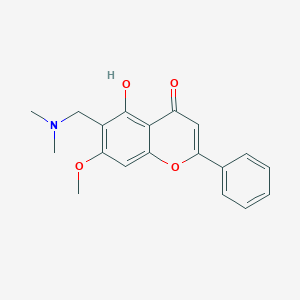
![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)